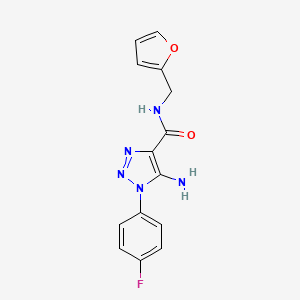

5-amino-1-(4-fluorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-amino-1-(4-fluorophenyl)-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide” belongs to a class of chemicals that are of significant interest in materials science and pharmacology due to their unique structural features and biological activities. These compounds, particularly those containing the 1,2,3-triazole ring, are known for their diverse chemical reactions and properties which make them valuable in various applications, including as potential therapeutics.

Synthesis Analysis

The synthesis of similar triazole compounds often involves the use of cycloaddition reactions, as seen in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which provides a foundation for the creation of triazole-based scaffolds (S. Ferrini et al., 2015). Such methodologies highlight the versatility of triazole compounds in synthesizing complex molecules with biological activity.

Molecular Structure Analysis

The crystal structure of compounds related to triazoles, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, is determined through techniques like X-ray crystallography, providing insights into their molecular configuration and potential interaction sites for biological activity (Xuechen Hao et al., 2017).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which is significant in altering their chemical structure and enhancing their biological activities (D. R. Sutherland & G. Tennant, 1971). These reactions are crucial for modifying the chemical properties of triazole derivatives for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of triazole compounds can be inferred from studies on similar molecules. For example, research on the synthesis and properties of 2-aryl-5-amino-1,2,3-triazoles reveals that these compounds exhibit fluorescence and have potential applications as fluorescent tags, indicating their stability and photophysical properties (Kseniya D. Gavlik et al., 2017).

Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The compound is a valuable molecule for the preparation of biologically active compounds and peptidomimetics based on the triazole scaffold. A ruthenium-catalyzed synthesis approach has been developed to address the Dimroth rearrangement, enabling the creation of protected versions of this triazole amino acid. These compounds have shown potential as HSP90 inhibitors, indicating their relevance in the development of new therapeutic agents (Ferrini et al., 2015).

Microwave-assisted Synthesis for Heterocyclic Compounds

A microwave-assisted synthesis method provided a strategy for the regioselective synthesis of related triazole compounds. This approach, along with theoretical studies, highlights the compound's versatility in creating strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).

Antitumor Activity and Structural Analysis

The antitumor potential of structurally related compounds has been investigated, demonstrating the compound's role in inhibiting cancer cell proliferation. This provides a basis for the development of new anticancer therapies (Hao et al., 2017).

Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis

Compounds within the same chemical family have been studied for their antiviral activities, showing potential as broad-spectrum antiviral agents. This indicates the compound's relevance in the research and development of new antiviral drugs (De Cercq & Luczak, 1975).

Eigenschaften

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c15-9-3-5-10(6-4-9)20-13(16)12(18-19-20)14(21)17-8-11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCASMSNNCRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)